molecular formula C13H15NO3S2 B2477117 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide CAS No. 2034255-58-6

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2477117
CAS No.: 2034255-58-6
M. Wt: 297.39
InChI Key: OSNLSXRTMCKCEA-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound of interest in chemical biology and medicinal chemistry research. It features a molecular architecture comprising a furan-thiophene biorthogonal core, a flexible ethyl linker, and a cyclopropanesulfonamide pharmacophore. This specific structure is cataloged in the PubChem database under CID 121019464 . The compound's research value is inferred from its strong structural similarity to established small-molecule probes that stabilize cryptochrome (CRY) proteins, which are key regulators of the circadian clock . In pioneering research, compounds sharing the furan-thiophene motif and a sulfonamide group have been identified as potent stabilizers of CRY. These stabilizers function by binding to the flavin adenine dinucleotide (FAD) binding pocket of CRY, thereby protecting it from FBXL3-mediated ubiquitination and degradation . The presence of the cyclopropanesulfonamide group is a critical feature, as sulfonamide moieties are known to contribute significantly to biological activity in this class of molecules through enhanced hydrogen bonding interactions with key residues in the CRY protein binding site, such as Ser394 and His357 . Furthermore, the furan ring is a privileged scaffold in pharmaceuticals, often employed to improve binding affinity and metabolic stability in drug discovery efforts . Researchers can utilize this compound as a chemical tool to investigate the molecular mechanisms of the circadian clock and to explore CRY protein biochemistry. Its application can aid in the study of circadian rhythm disorders, metabolic pathways, and the development of novel therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-19(16,12-2-3-12)14-7-5-11-1-4-13(18-11)10-6-8-17-9-10/h1,4,6,8-9,12,14H,2-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNLSXRTMCKCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-Thiophene Intermediate

      Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxylic acid.

      Reaction: These starting materials undergo a condensation reaction to form a furan-thiophene intermediate.

      Conditions: This reaction is often catalyzed by a base such as pyridine and carried out under reflux conditions.

  • Alkylation

      Intermediate: The furan-thiophene intermediate is then subjected to alkylation using 2-bromoethylamine.

      Conditions: This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

  • Cyclopropanesulfonamide Formation

      Final Step: The alkylated intermediate is reacted with cyclopropanesulfonyl chloride.

      Conditions: This reaction is carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert the sulfonamide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Thiophene-Based Antimicrobial Sulfonamides

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (): Structure: Features a brominated thiophene ring conjugated to a piperazinyl quinolone core. Molecular Weight: ~450–500 g/mol (higher due to the quinolone moiety). Activity: Demonstrates antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values ranging from 0.5–8 μg/mL . Key Difference: The quinolone backbone introduces DNA gyrase inhibition, a mechanism absent in the target compound.
  • 5-Nitrothiophene derivatives ():

    • Structure : Nitro-substituted thiophenes with sulfonamide or oxime groups.
    • Activity : Effective against multidrug-resistant Staphylococcus aureus (MIC: 1–4 μg/mL) due to nitro group-mediated redox cycling .
    • Key Difference : The nitro group enhances antimicrobial potency but may increase toxicity risks compared to the furan-thiophene hybrid in the target compound.

Cyclopropanesulfonamide Derivatives

  • N-cyano-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide (): Structure: Includes a fused pyrrolo-triazolo-pyrazine ring system and a cyano group. Molecular Weight: ~500–550 g/mol. Key Difference: The complex polyheterocyclic core may improve target selectivity but reduce synthetic accessibility compared to the simpler furan-thiophene scaffold.

Thiophen-2-yl Ethylamine Derivatives

  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): Structure: Dual thiophen-2-yl ethyl groups attached to a tetrahydronaphthalene amine. Activity: Likely targets serotonin or adrenergic receptors due to structural similarity to known psychoactive agents. Key Difference: The tetrahydronaphthalene core confers lipophilicity, enhancing blood-brain barrier penetration, unlike the target compound’s polar sulfonamide group .

Comparative Data Table

Compound Molecular Weight Key Functional Groups Reported Activity Structural Uniqueness
Target Compound (BK50868) 297.39 Furan-thiophene, cyclopropanesulfonamide Research use only (no activity data) Hybrid heterocycle with compact sulfonamide
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]quinolones ~480 Bromothiophene, quinolone Antibacterial (MIC: 0.5–8 μg/mL) DNA gyrase inhibition mechanism
5-Nitrothiophene derivatives ~300–350 Nitrothiophene, sulfonamide/oxime Anti-MRSA (MIC: 1–4 μg/mL) Nitro group for redox-mediated toxicity
Patent Cyclopropanesulfonamide ~500–550 Polyheterocyclic, cyano group Kinase inhibition (patent claims) High molecular complexity
Thiophen-2-yl ethylamine derivatives ~400–450 Dual thiophen-2-yl, tetrahydronaphthalene Putative CNS activity Lipophilic core for BBB penetration

Research Findings and Implications

  • Structural Advantages of Target Compound : The furan-thiophene hybrid may enhance π-π stacking interactions in drug-receptor binding, while the cyclopropanesulfonamide group improves metabolic stability compared to linear alkyl sulfonamides .
  • Limitations : Lack of published pharmacological data (e.g., IC₅₀, toxicity profile) limits direct comparison with bioactive analogs.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N1O2S1C_{15}H_{17}N_{1}O_{2}S_{1}, with a molecular weight of approximately 293.37 g/mol. The compound features a cyclopropane ring, thiophene, and furan moieties, which are known for their diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound may modulate the activity of these targets, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression.
  • Receptor Interaction : It may bind to receptors involved in signal transduction pathways, affecting cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives that include thiophene and furan rings have been studied for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.

Case Study : A study on similar compounds demonstrated significant inhibition of cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating potent anti-tumor activity. For example, a related compound showed an IC50 value of 0.20 µM against A549 cells, highlighting the potential efficacy of such derivatives in cancer therapy .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The preparation methods often include coupling furan and thiophene intermediates with sulfonamide precursors under controlled conditions to achieve high yields .

Compound IC50 (µM) Target Cells Mechanism
Compound A0.20A549PI3K/mTOR Inhibition
Compound B1.25MCF-7Apoptosis Induction
Compound C1.03HeLaCell Cycle Arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Cyclopropane sulfonamide formation : Alkylation of cyclopropanesulfonamide precursors with bromoethyl intermediates.
  • Heterocyclic coupling : Suzuki-Miyaura cross-coupling to introduce the furan-thiophene moiety using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate stability .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–100°C) and catalyst loading (1–5 mol%) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Techniques :

  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm for thiophene/furan) and cyclopropane methylene groups (δ 1.0–2.0 ppm) .
  • X-ray crystallography : Use SHELX software for structure refinement; resolve sulfonamide torsion angles and heterocyclic planarity .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?

  • Methods :

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate polar byproducts .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences in the sulfonamide group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer in thiophene-furan systems .
  • Reactivity indices : Use B3LYP/6-31G(d) to model electrophilic substitution sites on the thiophene ring .
    • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Q. How should researchers address contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

  • Analysis framework :

  • Assay standardization : Control cell line viability (e.g., MTT vs. ATP assays) and compound solubility (DMSO concentration ≤0.1%) .
  • Dose-response curves : Use nonlinear regression to account for batch-to-batch variability in purity (>95% by HPLC) .
    • Example : Discrepancies in antimicrobial MIC values may arise from bacterial strain-specific efflux pump activity .

Q. What mechanistic insights exist for this compound’s interaction with cyclooxygenase (COX) enzymes or other inflammatory targets?

  • Hypothesized mechanism :

  • COX-2 inhibition : Sulfonamide group binds to Arg120/Val523 residues in the active site, blocking arachidonic acid access .
  • Thiophene π-stacking : Aromatic interactions with Tyr355 stabilize enzyme-compound complexes .
    • Experimental validation : Perform enzyme kinetics (Km/Vmax shifts) and molecular docking (AutoDock Vina) .

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